molecular formula C13H19N3O2S B13901687 tert-butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate

tert-butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate

Cat. No.: B13901687
M. Wt: 281.38 g/mol
InChI Key: JXRQDXOTXLGOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a phenyl ring, and a methylcarbamothioylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(methylcarbamothioylamino)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
  • tert-Butyl N-[4-(bromomethyl)phenyl]carbamate
  • tert-Butyl N-[4-(hydroxymethyl)phenyl]carbamate

Uniqueness

tert-Butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate is unique due to the presence of the methylcarbamothioylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Properties

Molecular Formula

C13H19N3O2S

Molecular Weight

281.38 g/mol

IUPAC Name

tert-butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate

InChI

InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-10-7-5-9(6-8-10)15-11(19)14-4/h5-8H,1-4H3,(H,16,17)(H2,14,15,19)

InChI Key

JXRQDXOTXLGOGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=S)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.